molecular formula C20H17N5O2S B11031774 N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11031774
M. Wt: 391.4 g/mol
InChI Key: PGRDGUYSXHODKB-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a pyrrole ring, and a pyridine moiety, making it a unique structure for studying chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: Starting with 2-aminobenzenethiol, the benzothiazole core is formed through cyclization with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, often using pyridine-3-carboxaldehyde.

    Final Coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole or benzothiazole rings using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group or the pyridine ring, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or benzothiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a benzothiazole core with a pyrrole and pyridine moiety is relatively rare, providing distinct chemical and biological properties compared to similar compounds.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C20H17N5O2S/c26-18(22-12-14-4-3-7-21-11-14)13-23-19(27)15-5-6-16-17(10-15)28-20(24-16)25-8-1-2-9-25/h1-11H,12-13H2,(H,22,26)(H,23,27)

InChI Key

PGRDGUYSXHODKB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCC4=CN=CC=C4

Origin of Product

United States

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